molecular formula C9H9NOS B1531364 (4-(Furan-2-yl)thiophen-2-yl)methanamine CAS No. 1342096-79-0

(4-(Furan-2-yl)thiophen-2-yl)methanamine

Cat. No.: B1531364
CAS No.: 1342096-79-0
M. Wt: 179.24 g/mol
InChI Key: PACHCOQSIXFEJG-UHFFFAOYSA-N
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Description

(4-(Furan-2-yl)thiophen-2-yl)methanamine is an organic compound with the molecular formula C9H9NOS It is a heterocyclic amine that contains both furan and thiophene rings, which are known for their aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Furan-2-yl)thiophen-2-yl)methanamine typically involves the formation of the furan and thiophene rings followed by their coupling and subsequent amination. One common method includes the following steps:

    Formation of Furan and Thiophene Rings: The furan ring can be synthesized via the Paal-Knorr synthesis, while the thiophene ring can be formed through the Gewald reaction.

    Coupling Reaction: The furan and thiophene rings are coupled using a cross-coupling reaction such as the Suzuki-Miyaura coupling, which involves a palladium catalyst.

    Amination: The coupled product is then subjected to amination using reagents like ammonia or primary amines under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(4-(Furan-2-yl)thiophen-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like alkyl halides, acyl chlorides; reactions often conducted in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan and thiophene oxides, while reduction can produce amine derivatives with altered functional groups.

Scientific Research Applications

(4-(Furan-2-yl)thiophen-2-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of (4-(Furan-2-yl)thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)(thiophen-2-yl)methanamine
  • (Furan-2-yl)(4-methoxyphenyl)methanamine
  • N-Methyl-(5-pyrid-4-ylthien-2-yl)methanamine

Uniqueness

(4-(Furan-2-yl)thiophen-2-yl)methanamine is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and steric properties. This dual-ring structure can enhance its reactivity and interaction with biological targets compared to similar compounds that may contain only one type of ring.

Properties

IUPAC Name

[4-(furan-2-yl)thiophen-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c10-5-8-4-7(6-12-8)9-2-1-3-11-9/h1-4,6H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACHCOQSIXFEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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